

Thermochemical Properties of 1-Chlorocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chlorocyclohexanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for **1-chlorocyclohexanecarboxylic acid**. Recognizing the limited availability of direct experimental values for this specific compound, this document focuses on the established experimental and computational methodologies for determining the thermochemical properties of halogenated carboxylic acids. Detailed protocols for key techniques such as combustion calorimetry, differential scanning calorimetry, and advanced computational chemistry methods are presented. This guide aims to equip researchers with the necessary information to understand, evaluate, and potentially determine the thermochemical characteristics of **1-chlorocyclohexanecarboxylic acid** and related compounds, which is crucial for applications in drug development and chemical process design.

Introduction

1-Chlorocyclohexanecarboxylic acid is a halogenated carboxylic acid of interest in various fields, including synthetic organic chemistry and as a potential building block in pharmaceutical development. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for process optimization, safety

assessments, and computational modeling of its behavior. However, a review of the current literature indicates a notable scarcity of experimentally determined thermochemical data for this specific molecule.

This guide addresses this gap by not only presenting the limited available data but also by providing a detailed overview of the state-of-the-art experimental and computational techniques that are applied to characterize such compounds. By understanding these methodologies, researchers can better interpret estimated data, design experiments to fill data gaps, and apply computational tools to predict the properties of **1-chlorocyclohexanecarboxylic acid** and its derivatives.

Thermochemical Data for 1-Chlorocyclohexanecarboxylic Acid

Direct experimental thermochemical data for **1-chlorocyclohexanecarboxylic acid** is largely unavailable in the public domain. Basic physical properties are also not widely reported, with some databases indicating "n/a" for values such as melting and boiling points[1]. The available information is summarized in Table 1. Given the lack of experimental values, the data presented are primarily computed or basic molecular properties.

Table 1: Summary of Available Data for **1-Chlorocyclohexanecarboxylic Acid**

Property	Value	Data Type	Source
Molecular Formula	C ₇ H ₁₁ ClO ₂	-	[1]
Molecular Weight	162.616 g/mol	-	[1]
Melting Point	n/a	Experimental	[1]
Boiling Point	n/a	Experimental	[1]
Density	n/a	Experimental	[1]

Note: "n/a" indicates that the data is not available in the cited sources.

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties for organic compounds, including halogenated carboxylic acids, relies on a set of well-established experimental techniques. The following sections detail the methodologies for measuring the key thermochemical parameters.

Enthalpy of Formation via Combustion Calorimetry

Combustion calorimetry is the most common experimental method for determining the standard enthalpy of formation ($\Delta_f H^\circ$) of organic compounds. For halogenated compounds, special considerations are necessary to ensure complete combustion and to handle the resulting acidic products.

Methodology:

- **Sample Preparation:** A precisely weighed sample of the solid **1-chlorocyclohexanecarboxylic acid** is placed in a crucible, typically made of platinum or another inert material.
- **Bomb Preparation:** The crucible is placed inside a high-pressure vessel known as a "bomb." For chlorine-containing compounds, a reducing agent solution, such as hydrazine dihydrochloride, is often added to the bomb to quantitatively reduce all chlorine to chloride ions[2][3]. This prevents the formation of a mixture of free chlorine and hydrochloric acid, which would complicate the analysis[2].
- **Combustion:** The bomb is sealed, filled with high-pressure oxygen (typically around 30 atm), and placed in a calorimeter containing a known mass of water. The sample is then ignited electrically.
- **Temperature Measurement:** The temperature change of the water in the calorimeter is measured with high precision.
- **Analysis of Products:** After combustion, the contents of the bomb are analyzed to determine the completeness of the reaction and to quantify the final products, such as carbon dioxide and hydrochloric acid. For chlorinated compounds, the amount of chloride in the final solution is determined, often by titration[4].

- Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's Law, by combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and HCl)[5][6].

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It also allows for the determination of the temperatures and enthalpies of phase transitions (e.g., melting and crystallization).

Methodology:

- Sample Preparation: A small, accurately weighed sample of **1-chlorocyclohexanecarboxylic acid** (typically a few milligrams) is hermetically sealed in a sample pan, usually made of aluminum. An identical empty pan is used as a reference.
- Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which involves heating or cooling at a constant rate[7][8].
- Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature[7]. This differential heat flow is recorded as a function of temperature.
- Heat Capacity Calculation: The specific heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard reference material (e.g., sapphire) under the same conditions[8].
- Phase Transition Analysis: Phase transitions, such as melting, appear as endothermic peaks on the DSC thermogram. The temperature at the peak onset provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition[9].

Enthalpy of Sublimation via the Transpiration Method

The enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$), the enthalpy change associated with the transition from solid to gas, is a crucial parameter for determining the gas-phase enthalpy of formation from the solid-phase value. The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility solids, from which the enthalpy of sublimation can be derived.

Methodology:

- **Sample Saturation:** A stream of an inert gas (e.g., nitrogen) is passed at a known, slow, and constant flow rate through a thermostatted tube containing the solid sample of **1-chlorocyclohexanecarboxylic acid**. The conditions are set to ensure the gas stream becomes saturated with the vapor of the substance.
- **Vapor Condensation:** The gas-vapor mixture then flows into a condenser where the vapor is trapped, for example, in a cold trap or by absorption on a suitable material.
- **Quantification:** The amount of the condensed substance is determined gravimetrically or by a suitable analytical technique (e.g., chromatography).
- **Vapor Pressure Calculation:** The partial pressure of the substance at the saturation temperature is calculated from the amount of condensed vapor, the total volume of the carrier gas passed, and the ideal gas law.
- **Enthalpy of Sublimation Determination:** The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation^[10].

Computational Protocols for Thermochemical Data Prediction

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties. High-level quantum chemical methods can often predict enthalpies of formation with "chemical accuracy" (typically within 1 kcal/mol of the experimental value).

High-Accuracy Composite Methods

For reliable prediction of thermochemical data, composite methods such as the Gaussian-n (Gn) theories (e.g., G4, G3) and others (e.g., CBS-QB3, Wn methods) are widely used[11][12]. These methods approximate a high-level calculation by combining the results of several lower-level calculations, providing a good balance between accuracy and computational cost.

Methodology:

- **Geometry Optimization and Frequency Calculation:** The molecular geometry of **1-chlorocyclohexanecarboxylic acid** is optimized, and its vibrational frequencies are calculated, typically using a density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set[11]. The vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy[13].
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets.
- **Energy Extrapolation and Correction:** The final energy is obtained by extrapolating to the complete basis set limit and adding various corrections, such as for diffuse functions, higher polarization functions, and electron correlation effects beyond the CCSD(T) level in some methods[11][12].
- **Enthalpy of Formation Calculation:** The gas-phase standard enthalpy of formation at 298 K is typically calculated using the atomization energy approach. This involves calculating the total atomization energy of the molecule and subtracting it from the known experimental enthalpies of formation of the constituent atoms in their standard states[13].

Density Functional Theory (DFT)

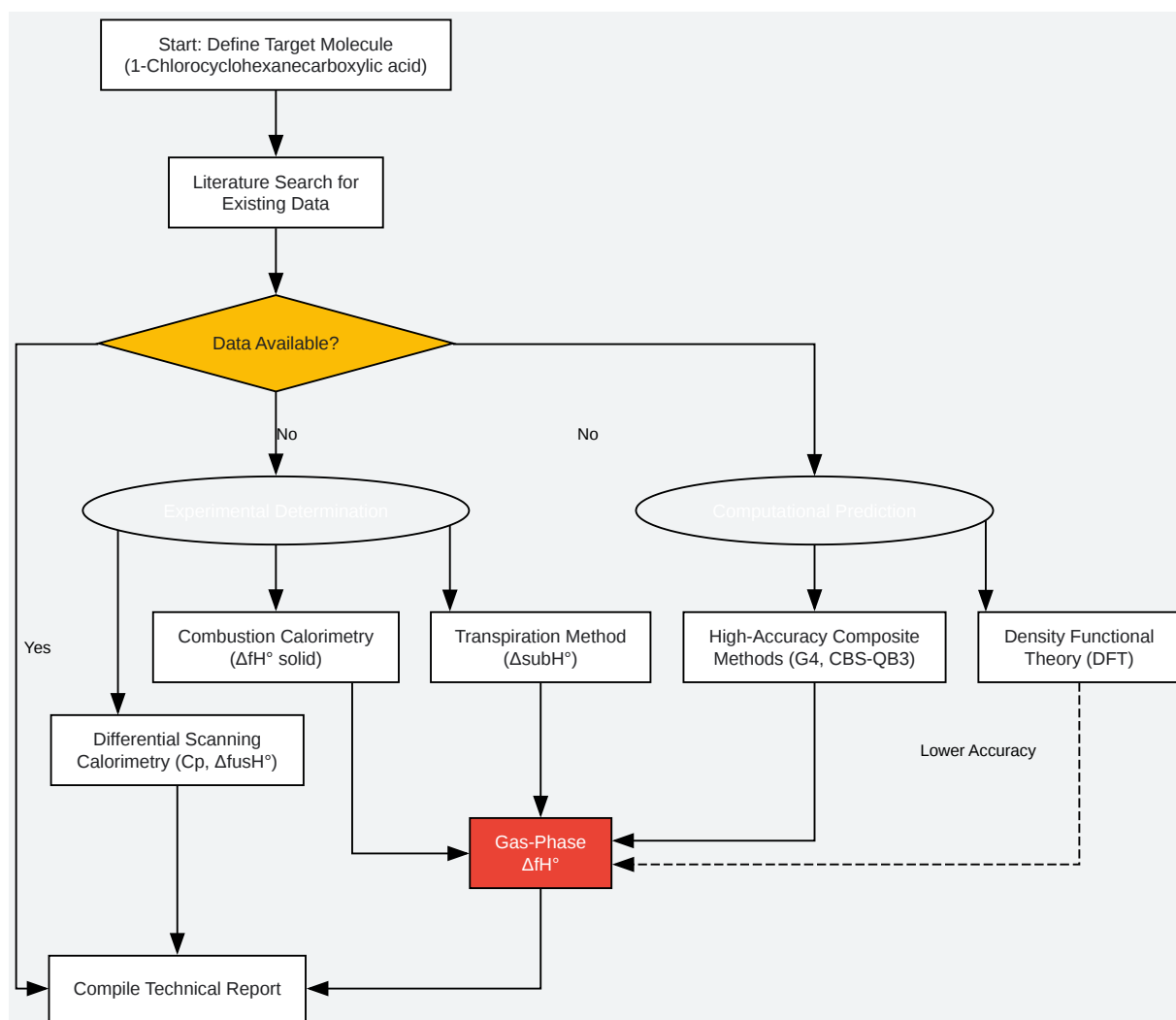
While generally less accurate than high-level composite methods for thermochemistry, DFT is a computationally less expensive approach that can be useful for larger molecules or for studying trends within a series of compounds. However, DFT calculations for halogenated compounds can be prone to systematic errors[14].

Methodology:

The general procedure is similar to that of the composite methods but involves a single geometry optimization and energy calculation at a chosen level of DFT (e.g., B3LYP, ω B97X-D) with a specific basis set. The accuracy of the results is highly dependent on the choice of the functional and basis set.

Visualized Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for determining the thermochemical properties of a compound like **1-chlorocyclohexanecarboxylic acid**, integrating both experimental and computational approaches.



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Caption: Workflow for Thermochemical Data Determination.

Conclusion

While specific, experimentally verified thermochemical data for **1-chlorocyclohexanecarboxylic acid** are currently lacking in the scientific literature, this guide provides researchers with a robust framework for understanding and obtaining this critical information. The detailed experimental protocols for combustion calorimetry, differential scanning calorimetry, and the transpiration method, alongside the outlined high-accuracy computational chemistry approaches, offer a clear path forward for the characterization of this and similar halogenated organic molecules. The integrated workflow presented herein highlights the synergistic potential of experimental and computational methods in modern thermochemistry. The application of these techniques is essential for advancing the use of **1-chlorocyclohexanecarboxylic acid** in drug development and other scientific endeavors.

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- To cite this document: BenchChem. [Thermochemical Properties of 1-Chlorocyclohexanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3050424#thermochemical-data-for-1-chlorocyclohexanecarboxylic-acid]

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